N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)19(23)21-11-13-10-17(26-22-13)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWBFFXOEDRYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne. The nitrile oxide is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the isoxazole ring.
Attachment of the Dimethoxybenzamide Moiety: The final step involves the coupling of the isoxazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or isoxazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds related to N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide exhibit promising anticancer properties. For instance, derivatives of isoxazole have shown high levels of antimitotic activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing significant cell growth inhibition rates across a panel of approximately sixty cancer cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) values were reported at 15.72 μM, indicating substantial efficacy in inhibiting cancer cell proliferation .
Case Study: Isoxazole Derivatives
A specific study highlighted the synthesis and evaluation of isoxazole derivatives, where the compound demonstrated an average growth inhibition rate of 12.53% against selected cancer cell lines . The structure-activity relationship (SAR) analysis indicated that modifications to the isoxazole ring could enhance biological activity.
Antimicrobial Properties
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Research has shown that certain isoxazole derivatives possess significant antibacterial activity against various strains of bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Case Study: Antimicrobial Activity Assessment
A study assessing the antimicrobial efficacy of synthesized isoxazole derivatives found that several compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Drug Design and Development
The compound's favorable drug-like properties make it a candidate for further development in pharmacology. Evaluations using tools like SwissADME have shown that this compound meets several criteria essential for drug candidates, including good solubility and permeability profiles .
Mechanism of Action
The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents/Functional Groups | Documented Use |
|---|---|---|
| N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide | 2-fluorophenyl-isoxazole, 3,4-dimethoxybenzamide | Not explicitly stated |
| N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) | 2,6-difluorobenzamide, chlorophenyl urea linkage | Insect growth regulator |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Dichlorophenyl, ethoxymethoxy group | Herbicide safener |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Difluorophenyl, trifluoromethylphenoxy-pyridine | Herbicide |
| N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) | Polychlorinated pyridine, difluorobenzamide | Acaricide |
Key Observations:
Substituent Effects on Bioactivity: The 2-fluorophenyl-isoxazole group in the target compound is distinct from the urea linkages in diflubenzuron or pyridinecarboxamide in diflufenican. 3,4-Dimethoxybenzamide contrasts with 2,6-difluorobenzamide (diflubenzuron) or trifluoromethylphenoxy (diflufenican). Methoxy groups may improve soil adsorption but reduce volatility compared to halogenated analogs.
Halogenation Patterns :
- Unlike etobenzanid (dichlorophenyl) or fluazuron (polychlorinated pyridine), the target compound’s single fluorine atom on the phenyl ring may reduce environmental persistence while retaining target specificity.
Mechanistic Implications: Diflubenzuron inhibits chitin synthesis in insects, while diflufenican targets carotenoid biosynthesis in weeds. The target compound’s isoxazole-methyl group could interfere with neurotransmitter systems (e.g., GABA receptors) common in insecticides, though experimental validation is needed .
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNO
- Molecular Weight : 288.29 g/mol
- CAS Number : 1208844-79-4
The structure includes an isoxazole ring, which is known for its diverse biological activities, and a dimethoxybenzamide moiety that may enhance its pharmacological properties.
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of 2-fluorophenyl isoxazole derivatives with appropriate amine precursors. The synthesis typically follows these steps:
- Formation of Isoxazole : The initial step involves synthesizing the isoxazole ring from appropriate starting materials.
- Amidation Reaction : The isoxazole derivative is then reacted with 3,4-dimethoxybenzoyl chloride to form the final amide product.
Anticancer Activity
Research has shown that related compounds with isoxazole structures exhibit significant anticancer properties. For instance, studies indicate that certain isoxazolidine derivatives demonstrate potent antiproliferative effects against various cancer cell lines, including:
- Prostate Cancer (PC-3) : IC values ranged from 9.84 to 12.67 µM.
- Breast Cancer (MCF-7) : Compounds exhibited varying degrees of cytotoxicity.
These findings suggest that this compound could potentially exhibit similar anticancer effects due to its structural similarities with other active compounds.
The mechanism by which isoxazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example:
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.
Safety Profile
In vitro studies assessing the safety profile of related compounds indicate low toxicity levels in non-cancerous cell lines (e.g., HEK293 and HepG2). This suggests that this compound may also possess a favorable safety profile.
Research Findings and Case Studies
Several studies have investigated the biological activities of compounds similar to this compound:
Q & A
Q. What are the key considerations for synthesizing N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-3,4-dimethoxybenzamide, and how can yield be optimized?
- Methodological Answer : Synthesis typically involves coupling a fluorinated isoxazole intermediate with a dimethoxybenzamide derivative. For example, a Suzuki-Miyaura cross-coupling reaction using a boronic acid (e.g., 3,4-dimethoxyphenyl boronic acid) and a brominated isoxazole precursor has been employed in analogous benzamide syntheses . Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ is often used for coupling halogenated heterocycles .
- Solvent system : Dimethoxyethane (DME) or ethanol under reflux improves reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol yields high-purity products .
Yield optimization (~20–25%) can be achieved by degassing solvents to prevent side reactions and controlling reaction temperature (80–100°C) .
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine and methoxy groups). Chemical shifts for aromatic protons in dimethoxybenzamide typically appear at δ 6.8–7.5 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in analogous fluorinated benzamides .
- IR spectroscopy : Peaks at ~1600–1680 cm⁻¹ confirm carbonyl (C=O) and amide (N–H) bonds .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess if rapid metabolism in vivo reduces efficacy . Fluorinated benzamides often exhibit improved metabolic stability due to fluorine’s electronegativity .
- Pharmacokinetic profiling : Measure plasma protein binding and blood-brain barrier penetration, critical for neuroactive compounds. Radiolabeled analogs (e.g., ¹⁸F derivatives) enable quantitative biodistribution studies .
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC₅₀ values, accounting for bioavailability differences .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced dopamine receptor affinity?
- Methodological Answer :
- Modify substituents : Replace the 2-fluorophenyl group with bulkier aryl groups (e.g., 3,4-dichlorophenyl) to probe steric effects on receptor binding .
- Adjust methoxy positioning : Shift methoxy groups from 3,4-positions to 2,5-positions to alter electronic interactions with receptor residues .
- Introduce bioisosteres : Substitute the isoxazole ring with thiazole or triazole to evaluate heterocycle impact on potency .
- Computational docking : Use molecular dynamics simulations to predict binding poses in dopamine D₂/D₃ receptor models .
Q. What experimental designs are optimal for assessing neurotoxicity or off-target effects of this compound?
- Methodological Answer :
- In vitro neurotoxicity screens : Utilize SH-SY5Y neuronal cells to measure caspase-3 activation or mitochondrial membrane potential loss .
- Off-target profiling : Employ kinase or GPCR panels to identify unintended interactions. Fluorinated benzamides may inhibit PFOR enzymes in anaerobic organisms, necessitating specificity checks .
- In vivo safety : Conduct rodent studies with histopathological analysis of brain tissue and serum biomarker monitoring (e.g., GFAP for neuroinflammation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthesis yields (e.g., 20% vs. 25%) for similar fluorinated benzamides?
- Methodological Answer :
- Reaction scale : Small-scale reactions (<1 mmol) often report lower yields due to inefficient mixing; scaling up with continuous-flow reactors may improve consistency .
- Byproduct identification : Use LC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry of boronic acid reagents .
- Batch variability : Source reagents (e.g., Pd catalysts) from suppliers with certified purity (>98%) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
